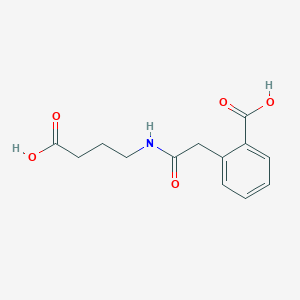
2-(2-((3-Carboxypropyl)amino)-2-oxoethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((3-Carboxypropyl)amino)-2-oxoethyl)benzoic acid is an organic compound belonging to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a carboxypropyl group via an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Carboxypropyl)amino)-2-oxoethyl)benzoic acid can be achieved through various methods. One common approach involves the reaction of 2-aminobenzoic acid with 3-bromopropionic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-Carboxypropyl)amino)-2-oxoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(2-((3-Carboxypropyl)amino)-2-oxoethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-((3-Carboxypropyl)amino)-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-phthaloyl gamma-aminobutyric acid: Similar in structure but with variations in the side chain.
2-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the carboxypropyl group.
Uniqueness
2-(2-((3-Carboxypropyl)amino)-2-oxoethyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-[2-(3-carboxypropylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C13H15NO5/c15-11(14-7-3-6-12(16)17)8-9-4-1-2-5-10(9)13(18)19/h1-2,4-5H,3,6-8H2,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
BMEBXDMTMSTGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















